Synthesis of 5-A-RU-PABC-Val-Cit-Fmoc: An In-depth Technical Guide
Synthesis of 5-A-RU-PABC-Val-Cit-Fmoc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-A-RU-PABC-Val-Cit-Fmoc, a complex molecule designed for potential applications in targeted drug delivery, particularly in the field of antibody-drug conjugates (ADCs). The synthesis involves a multi-step process, including the preparation of a cleavable dipeptide linker, the synthesis of a modified nucleoside, and the final conjugation of these components. This document details the experimental protocols, presents quantitative data for key synthetic steps, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.
Overview of the Synthetic Strategy
The synthesis of 5-A-RU-PABC-Val-Cit-Fmoc is a convergent process that involves three main stages:
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Synthesis of the Fmoc-Val-Cit-PABC-OH linker: This involves the sequential coupling of L-citrulline and L-valine, followed by the attachment of a p-aminobenzyl alcohol (PABA) self-immolative spacer. The N-terminus is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
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Synthesis of 5-azido-6-D-ribitylaminouracil (5-A-RU): This begins with the synthesis of 5-amino-6-D-ribitylaminouracil, which is then converted to the corresponding 5-azido derivative via a diazotization reaction.
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Final Conjugation: The Fmoc-Val-Cit-PABC-OH linker is activated and then coupled to the 5-A-RU moiety to yield the final product.
Experimental Protocols
Synthesis of Fmoc-Val-Cit-PABC-OH
This protocol is adapted from an improved methodology for the synthesis of cathepsin B cleavable dipeptide linkers, which avoids epimerization and results in high yields.
Step 1: Synthesis of Fmoc-Cit-PABOH
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To a solution of L-Citrulline in a mixture of water and THF, add sodium bicarbonate.
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Slowly add a solution of Fmoc-Cl in THF and stir the mixture at room temperature overnight.
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After reaction completion, acidify the aqueous phase with HCl to precipitate the Fmoc-L-Citrulline.
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Dissolve the dried Fmoc-L-Citrulline and p-aminobenzyl alcohol in DMF.
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Add HATU and DIPEA and stir the reaction mixture at room temperature for 24 hours.
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Purify the product by flash column chromatography to obtain Fmoc-Cit-PABOH.
Step 2: Synthesis of Fmoc-Val-Cit-PABOH
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Dissolve Fmoc-Cit-PABOH in DMF and add triethylamine (B128534) to remove the Fmoc protecting group.
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Monitor the deprotection by TLC. Upon completion, evaporate the solvent.
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Dissolve the resulting amine (Cit-PABOH) and Fmoc-Val-OSu in DMF and stir at room temperature for 20 hours.
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Purify the product by flash column chromatography to yield Fmoc-Val-Cit-PABOH as a single diastereomer.[1]
Synthesis of 5-azido-6-D-ribitylaminouracil (5-A-RU)
Step 1: Synthesis of 5-amino-6-D-ribitylaminouracil (5-A-RU)
The synthesis of 5-A-RU is performed starting from 6-chloro-5-nitrouracil and D-ribamine. The subsequent reduction of the nitro group yields 5-A-RU.
Step 2: Synthesis of 5-azido-6-D-ribitylaminouracil (5-A-RU)
This step involves the conversion of the 5-amino group of the uracil (B121893) ring to a 5-azido group via a diazotization-azide displacement reaction, a process analogous to the Sandmeyer reaction.
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Dissolve 5-amino-6-D-ribitylaminouracil in an acidic aqueous solution (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt in situ.
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In a separate flask, prepare a solution of sodium azide (B81097) (NaN₃) in water.
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Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution should be observed.
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Allow the reaction to proceed at low temperature for a specified time, then allow it to warm to room temperature.
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The crude product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield 5-azido-6-D-ribitylaminouracil.
Synthesis of 5-A-RU-PABC-Val-Cit-Fmoc
Step 1: Activation of Fmoc-Val-Cit-PABC-OH
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Dissolve Fmoc-Val-Cit-PABC-OH in anhydrous DMF.
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Add bis(4-nitrophenyl) carbonate and DIPEA to the solution.
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Stir the reaction mixture at room temperature for 1 hour to form the activated p-nitrophenyl carbonate linker (Fmoc-Val-Cit-PABC-O-PNP).
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Precipitate the product by adding diethyl ether, collect the solid by filtration, and wash with diethyl ether.
Step 2: Final Coupling
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Dissolve the activated linker, Fmoc-Val-Cit-PABC-O-PNP, and 5-azido-6-D-ribitylaminouracil in anhydrous DMF.
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Add a non-nucleophilic base such as DIPEA to facilitate the reaction.
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Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
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Purify the final product, 5-A-RU-PABC-Val-Cit-Fmoc, by preparative RP-HPLC.
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps. Please note that the yields for the synthesis of 5-A-RU and its final conjugation are based on typical yields for similar reactions and may require optimization for this specific substrate.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Linker Synthesis | |||||
| Fmoc protection of L-Citrulline | L-Citrulline | Fmoc-L-Citrulline | Fmoc-Cl, NaHCO₃ | >95 | [1] |
| PABC attachment | Fmoc-L-Citrulline | Fmoc-Cit-PABOH | p-aminobenzyl alcohol, HATU, DIPEA | 60-65 | [1] |
| Dipeptide formation | Fmoc-Cit-PABOH | Fmoc-Val-Cit-PABOH | 1. Triethylamine; 2. Fmoc-Val-OSu | 85-95 | [1] |
| Nucleoside Modification | |||||
| Synthesis of 5-A-RU | 6-chloro-5-nitrouracil | 5-amino-6-D-ribitylaminouracil | 1. D-ribamine; 2. Reduction | - | - |
| Azidation of 5-A-RU | 5-amino-6-D-ribitylaminouracil | 5-azido-6-D-ribitylaminouracil | NaNO₂, HCl, NaN₃ | - | - |
| Final Conjugation | |||||
| Activation of Linker | Fmoc-Val-Cit-PABC-OH | Fmoc-Val-Cit-PABC-O-PNP | bis(4-nitrophenyl) carbonate, DIPEA | ~89 | [2] |
| Final Coupling | Fmoc-Val-Cit-PABC-O-PNP | 5-A-RU-PABC-Val-Cit-Fmoc | 5-azido-6-D-ribitylaminouracil, DIPEA | - | - |
Yields for steps involving 5-A-RU are not explicitly reported in the literature for this specific substrate and represent estimates based on similar transformations.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of 5-A-RU-PABC-Val-Cit-Fmoc.
Caption: Synthetic workflow for 5-A-RU-PABC-Val-Cit-Fmoc.
ADC Mechanism of Action
The Val-Cit linker is designed to be cleaved by Cathepsin B, an enzyme that is often overexpressed in the lysosomes of cancer cells. This targeted cleavage is a key aspect of the mechanism of action for ADCs utilizing this linker.
Caption: General mechanism of action for an ADC with a cleavable linker.
Cathepsin B Signaling in Cancer
Cathepsin B is implicated in various signaling pathways that promote cancer progression, including invasion and metastasis. Its overexpression in the tumor microenvironment makes it an attractive target for enzyme-cleavable linkers.
Caption: Role of Cathepsin B in cancer progression signaling.[2][3]
